molecular formula C13H9NO5 B1609682 N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide CAS No. 287194-37-0

N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

Cat. No. B1609682
Key on ui cas rn: 287194-37-0
M. Wt: 259.21 g/mol
InChI Key: DJSICXICJKSEMB-UHFFFAOYSA-N
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Patent
US06566394B1

Procedure details

5,6-Epoxy-4,4-dimethoxy-3-salicyloylamino-2-cyclohexenone (1.0 g, 3.27 mmol) was dissolved in methylene chloride (25 ml), trifluoroboron diethyl ether complex (1 ml) was added thereto under ice cooling, and the mixture was stirred at the same temperature as described above for 30 minutes. Ethyl acetate (300 ml) was added to the reaction mixture and the reaction mixture was washed with water (200 ml). After drying it over Glauber's salt, the ethyl acetate layer was dried under vacuum to obtain brown solids, which were washed with methanol (5 ml) to obtain the titled compound (399 mg) as pale brown solids (yield: 47%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:7]2[CH:2]1[C:3](OC)([O:19]C)[C:4]([NH:9][C:10](=[O:18])[C:11]1[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13])=[CH:5][C:6]2=[O:8].C(OCC)(=O)C>C(Cl)Cl>[O:1]1[CH:2]2[CH:7]1[C:6](=[O:8])[CH:5]=[C:4]([NH:9][C:10](=[O:18])[C:11]1[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13])[C:3]2=[O:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C2C(C(=CC(C21)=O)NC(C=2C(O)=CC=CC2)=O)(OC)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
under ice cooling, and the mixture was stirred at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
trifluoroboron diethyl ether complex (1 ml) was added
CUSTOM
Type
CUSTOM
Details
as described above for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
the reaction mixture was washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying it over Glauber's salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethyl acetate layer was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain brown solids, which
WASH
Type
WASH
Details
were washed with methanol (5 ml)

Outcomes

Product
Name
Type
product
Smiles
O1C2C(C=C(C(C21)=O)NC(C=2C(O)=CC=CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 399 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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